molecular formula C17H17ClN2S B5139688 1-(3-chlorophenyl)-4-(phenylcarbonothioyl)piperazine

1-(3-chlorophenyl)-4-(phenylcarbonothioyl)piperazine

Cat. No. B5139688
M. Wt: 316.8 g/mol
InChI Key: ULMJXEJXMJCLDS-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(phenylcarbonothioyl)piperazine, commonly known as CPP, is a piperazine derivative that has gained significant interest in the field of scientific research due to its potential therapeutic applications. CPP is a member of the phenylpiperazine class of compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant-like activities in animal models. CPP has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, CPP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood. However, it has been suggested that CPP acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. The 5-HT1A receptor is involved in the regulation of mood and anxiety, while the D2 receptor is involved in the regulation of dopamine signaling in the brain.
Biochemical and Physiological Effects:
CPP has been found to induce changes in neurotransmitter levels in the brain, including an increase in serotonin and a decrease in dopamine levels. These changes in neurotransmitter levels are thought to contribute to the therapeutic effects of CPP. Additionally, CPP has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its high purity and good yield. However, there are also some limitations to its use. CPP has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, CPP has been found to exhibit some toxicity in animal studies, which may limit its use in certain applications.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of more potent and selective CPP analogs for use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of CPP and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of CPP in human clinical trials.

Synthesis Methods

CPP can be synthesized by the reaction of 1-(3-chlorophenyl)piperazine with carbon disulfide in the presence of a base, followed by reaction with benzoyl chloride. The resulting product is then treated with a reducing agent to obtain CPP. This method has been reported to yield high purity CPP with a good yield.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c18-15-7-4-8-16(13-15)19-9-11-20(12-10-19)17(21)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJXEJXMJCLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chlorophenyl)piperazinyl]phenylmethane-1-thione

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